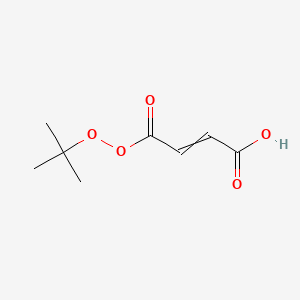![molecular formula C16H18O2Te B14131382 [1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene CAS No. 88959-01-7](/img/structure/B14131382.png)
[1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene: is an organotellurium compound characterized by the presence of a tellurium atom bonded to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene typically involves the reaction of benzenetellurium trichloride with 2-methoxypropan-2-ol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium compound. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene can undergo oxidation reactions, where the tellurium atom is oxidized to higher oxidation states.
Reduction: The compound can also be reduced, typically using reducing agents like sodium borohydride, to form lower oxidation state tellurium compounds.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Halogenated or nitro-substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry:
Catalysis: [1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene can be used as a catalyst in organic synthesis reactions, particularly those involving oxidation and reduction processes.
Biology:
Antioxidant Properties: The compound’s ability to undergo redox reactions makes it a potential candidate for studying antioxidant mechanisms in biological systems.
Medicine:
Therapeutic Agents: Research is ongoing to explore the potential of organotellurium compounds, including this compound, as therapeutic agents due to their unique chemical properties.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which [1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene exerts its effects is primarily through redox reactions. The tellurium atom can undergo oxidation and reduction, which can influence various molecular targets and pathways. For example, in biological systems, the compound may interact with reactive oxygen species, thereby modulating oxidative stress.
Comparaison Avec Des Composés Similaires
Diphenyl ditelluride: Another organotellurium compound with similar redox properties.
Tellurium dioxide: A simpler tellurium compound used in various industrial applications.
Uniqueness:
[1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene:
Propriétés
Numéro CAS |
88959-01-7 |
|---|---|
Formule moléculaire |
C16H18O2Te |
Poids moléculaire |
369.9 g/mol |
Nom IUPAC |
(2-methoxy-1-phenyltellurinylpropan-2-yl)benzene |
InChI |
InChI=1S/C16H18O2Te/c1-16(18-2,14-9-5-3-6-10-14)13-19(17)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
Clé InChI |
JFPCICITJCCRDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C[Te](=O)C1=CC=CC=C1)(C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane](/img/structure/B14131312.png)

![[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane](/img/structure/B14131338.png)


![Ethyl 2-[(ethoxythioxomethyl)amino]benzoate](/img/structure/B14131348.png)
![8,9,11,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B14131354.png)




